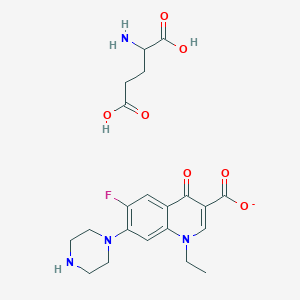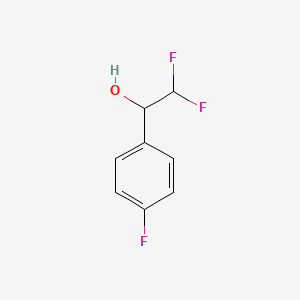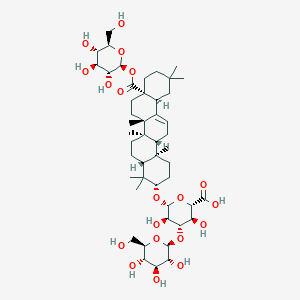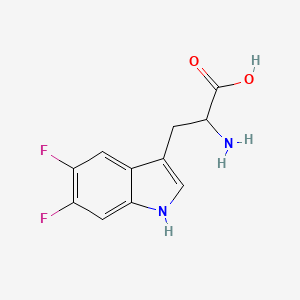
O-(4-Chlorophenyl)-D-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-chlorophényl)-D-sérine: est un composé organique qui appartient à la classe des dérivés de la sérine. Il se caractérise par la présence d'un groupe 4-chlorophényle lié à l'atome d'oxygène de la molécule de sérine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de l'O-(4-chlorophényl)-D-sérine implique généralement la réaction de la D-sérine avec le 4-chlorophénol dans des conditions spécifiques. Une méthode courante est la réaction d'estérification, où la D-sérine est mise à réagir avec le 4-chlorophénol en présence d'un catalyseur tel que l'acide sulfurique. La réaction est réalisée à des températures élevées pour faciliter la formation de la liaison ester.
Méthodes de production industrielle: Dans un environnement industriel, la production de l'O-(4-chlorophényl)-D-sérine peut être mise à l'échelle en utilisant des réactions d'estérification similaires. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour assurer un mélange et une réaction efficaces. Le produit est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour obtenir la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions: L'O-(4-chlorophényl)-D-sérine subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution: Le groupe 4-chlorophényle peut subir des réactions de substitution avec d'autres nucléophiles.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des nucléophiles comme les amines et les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés:
Oxydation: Formation d'oxydes et de dérivés hydroxylés.
Réduction: Formation de dérivés de sérine réduits.
Substitution: Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
L'O-(4-chlorophényl)-D-sérine a une large gamme d'applications dans la recherche scientifique:
Chimie: Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie: Étudié pour son rôle potentiel dans les voies biochimiques et les interactions enzymatiques.
Médecine: Investigated pour ses effets thérapeutiques potentiels et comme précurseur du développement de médicaments.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'O-(4-chlorophényl)-D-sérine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Le groupe 4-chlorophényle améliore la capacité du composé à interagir avec les poches hydrophobes des protéines, conduisant à des changements dans leur conformation et leur fonction.
Applications De Recherche Scientifique
O-(4-Chlorophenyl)-D-serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-(4-Chlorophenyl)-D-serine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The 4-chlorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to changes in their conformation and function.
Comparaison Avec Des Composés Similaires
Composés similaires:
- O-(4-bromophényl)-D-sérine
- O-(4-fluorophényl)-D-sérine
- O-(4-méthylphényl)-D-sérine
Comparaison: L'O-(4-chlorophényl)-D-sérine est unique en raison de la présence de l'atome de chlore, qui confère des propriétés électroniques et stériques distinctes. Cela le rend plus réactif dans certaines réactions chimiques par rapport à ses analogues avec des substituants différents. L'atome de chlore améliore également la capacité du composé à interagir avec les cibles biologiques, ce qui en fait un outil précieux en chimie médicinale.
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
2-amino-3-(4-chlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |
Clé InChI |
NEADGQMLXGPJDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(C(=O)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride](/img/structure/B12304300.png)




![3a,4a,5,7,8,8a,9,9a-Octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2,6(3H,4H)-dione](/img/structure/B12304327.png)
![2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12304336.png)

![6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12304348.png)
![[3-hydroxy-10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12304356.png)



